3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid
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Overview
Description
The compound 3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid is a sulfonamide-containing compound with the molecular formula C18H25N3O5S and a molecular weight of 395.47 g/mol . This compound has shown promise in various fields of research and industry due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. The sulfonylation of the pyrazole ring is then carried out using sulfonyl chloride reagents. The final step involves the esterification of the benzoic acid derivative with the sulfonylated pyrazole .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with fewer oxygen atoms .
Scientific Research Applications
3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Aminopyrazol-4-yl)sulfonylamino-2-propan-2-yloxybenzoic acid
- 3-(3,5-Dimethylpyrazol-4-yl)sulfonylamino-2-propan-2-yloxybenzoic acid
- 3-(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino-2-ethoxybenzoic acid
Uniqueness
3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the sulfonylamino and propan-2-yloxybenzoic acid moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[(3,5-diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-6-13-17(15(7-2)21(5)19-13)27(24,25)20-14-10-8-9-12(18(22)23)16(14)26-11(3)4/h8-11,20H,6-7H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFQDNHAPKSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)S(=O)(=O)NC2=CC=CC(=C2OC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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